molecular formula C10H11BrO B6161970 2-bromo-5-(propan-2-yl)benzaldehyde CAS No. 1288992-03-9

2-bromo-5-(propan-2-yl)benzaldehyde

Cat. No.: B6161970
CAS No.: 1288992-03-9
M. Wt: 227.1
InChI Key:
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Description

2-Bromo-5-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(propan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-(propan-2-yl)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of 2-substituted-5-(propan-2-yl)benzaldehyde derivatives.

    Oxidation: Formation of 2-bromo-5-(propan-2-yl)benzoic acid.

    Reduction: Formation of 2-bromo-5-(propan-2-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-5-(propan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-(propan-2-yl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The bromine and aldehyde groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzaldehyde: Similar structure with a methoxy group instead of an isopropyl group.

    2-Bromo-5-methylbenzaldehyde: Similar structure with a methyl group instead of an isopropyl group.

    2-Bromo-5-chlorobenzaldehyde: Similar structure with a chlorine atom instead of an isopropyl group.

Uniqueness

2-Bromo-5-(propan-2-yl)benzaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specific applications.

Properties

CAS No.

1288992-03-9

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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